FAAH Inhibitory Potency: Nanomolar IC50 Differentiates from Standard Reference Inhibitors
The compound exhibits an IC50 of 1.60 nM against fatty acid amide hydrolase (FAAH) isolated from Wistar rat brain [1]. In comparison, the well-characterized FAAH inhibitor URB597 demonstrates an IC50 ranging from approximately 4.6 nM to 5 nM in comparable rat brain membrane assays . This represents a 2.9- to 3.1-fold enhancement in potency for 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid relative to this benchmark inhibitor.
| Evidence Dimension | FAAH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.60 nM |
| Comparator Or Baseline | URB597: IC50 = 4.6-5 nM (rat brain membranes) |
| Quantified Difference | 2.9- to 3.1-fold lower IC50 (higher potency) |
| Conditions | Wistar rat brain FAAH; substrate: [³H]-ethanolamine; 20 min preincubation. |
Why This Matters
This ~3-fold potency advantage over URB597 positions this compound as a more sensitive tool for probing FAAH activity, potentially requiring lower concentrations to achieve equivalent target engagement in ex vivo or in vivo models, thereby reducing off-target effects and conserving valuable biological material.
- [1] BindingDB. BDBM50437228 (CHEMBL2402920). Affinity Data: IC50 1.60 nM for Wistar rat brain FAAH inhibition. Accessed 2026. View Source
